molecular formula C12H17BF2O2 B8556560 2,3-Difluoro-4-hexylphenyl boronic acid

2,3-Difluoro-4-hexylphenyl boronic acid

Cat. No. B8556560
M. Wt: 242.07 g/mol
InChI Key: YKQITOFSFPCTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05683623

Procedure details

Quantities: compound from Example 23 (27.78, 0.14 mol), n-butyllithium (14 cm3, 10.0M in hexanes, 0.14 mol) and triisopropyl borate (52.7 g, 0.28 mol). The experimental procedure was as described in Example 28.
Name
compound
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
52.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>>[CH2:9]([C:3]1[CH:4]=[CH:5][C:6]([B:20]([OH:25])[OH:21])=[C:7]([F:8])[C:2]=1[F:1])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
compound
Quantity
0.14 mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)CCCCCC
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
52.7 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C1=C(C(=C(C=C1)B(O)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.